N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide
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Overview
Description
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide is a complex chemical compound with potential applications in various scientific fields. This compound is a derivative of Lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). The addition of the trifluoroethoxy group and the deuterium labeling (d4) enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:
Formation of the Pyridine Ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoroethoxy Group: This step involves the use of trifluoroethanol and a suitable activating agent to introduce the trifluoroethoxy group onto the pyridine ring.
Deuterium Labeling: The deuterium atoms are introduced using deuterated reagents to replace hydrogen atoms at specific positions.
Sulfide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfide group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the trifluoroethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of trifluoroethoxy and deuterium labeling on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, particularly in the context of proton pump inhibition.
Medicine: Explored for its potential therapeutic applications, especially in conditions requiring proton pump inhibition.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves its interaction with proton pumps in the stomach lining. The compound inhibits the H+/K+ ATPase enzyme, reducing the production of gastric acid. The trifluoroethoxy group enhances its binding affinity, while the deuterium labeling improves its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with different substituents on the pyridine ring.
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide is unique due to the presence of the trifluoroethoxy group and deuterium labeling. These modifications enhance its chemical stability, binding affinity, and metabolic profile, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1794787-91-9 |
---|---|
Molecular Formula |
C25H22F6N4O2S |
Molecular Weight |
560.552 |
IUPAC Name |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H22F6N4O2S/c1-15-18(32-9-7-21(15)36-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)38-12-19-16(2)22(8-10-33-19)37-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
YUCQMNLWRFIFNG-LNFUJOGGSA-N |
SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Synonyms |
1-[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-d4; Lansoprazole Impurity; |
Origin of Product |
United States |
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